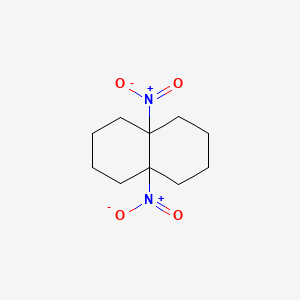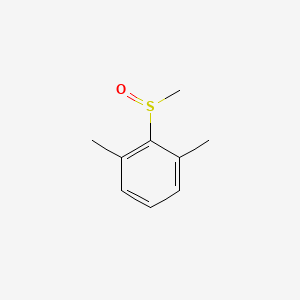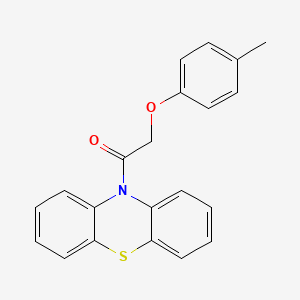
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This specific compound is characterized by its unique structure, which includes an ethylthioethyl and a methoxy group attached to the phenothiazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the carboxamide group. The ethylthioethyl and methoxy groups are then added through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, ethylthiol, and methanol, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing catalysts and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The ethylthioethyl and methoxy groups enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro-
- N-[2-(Diethylamino)ethyl]-10H-phenothiazine-10-carboxamide
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethylthioethyl group enhances its lipophilicity, while the methoxy group increases its stability and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
53056-74-9 |
|---|---|
Molekularformel |
C18H20N2O2S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-(2-ethylsulfanylethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H20N2O2S2/c1-3-23-11-10-19-18(21)20-14-6-4-5-7-16(14)24-17-9-8-13(22-2)12-15(17)20/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
SNFSRQFFDQYLPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


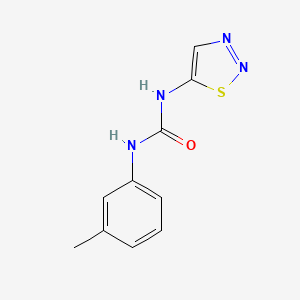
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
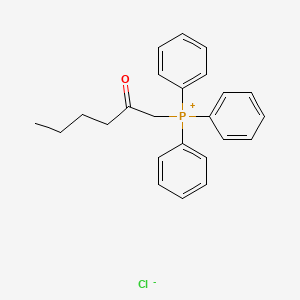
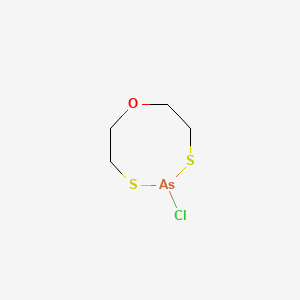
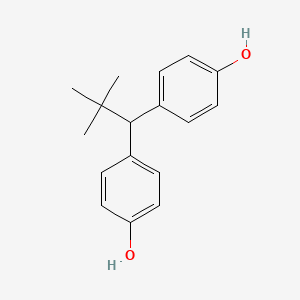
stannane](/img/structure/B14656516.png)
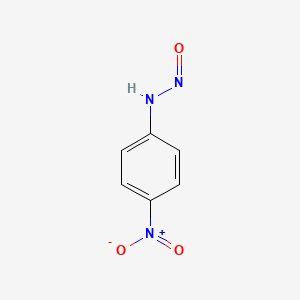
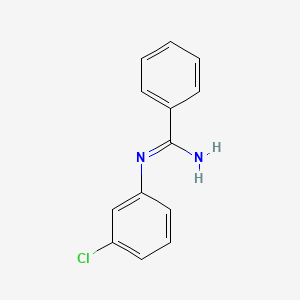
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)

